molecular formula C20H22N4O3S2 B6538467 N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide CAS No. 1021215-34-8

N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide

Cat. No.: B6538467
CAS No.: 1021215-34-8
M. Wt: 430.5 g/mol
InChI Key: HNRRQAITSLHVNO-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as benzothiazoles . Benzothiazoles are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom and one sulfur atom) .


Synthesis Analysis

The synthesis of similar compounds has been carried out using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis . The synthesis was performed under relatively milder reaction conditions using dimethyl formamide as a solvent .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-1-methylsulfonyl-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-29(26,27)23-11-8-16(9-12-23)19(25)24(14-15-5-4-10-21-13-15)20-22-17-6-2-3-7-18(17)28-20/h2-7,10,13,16H,8-9,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRRQAITSLHVNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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